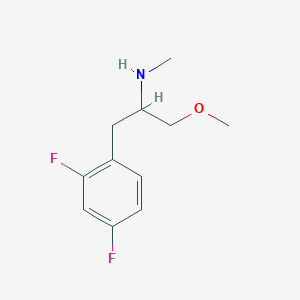
1-(2,4-difluorophenyl)-3-methoxy-N-methylpropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-difluorophenyl)-3-methoxy-N-methylpropan-2-amine is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a difluorophenyl group, a methoxy group, and a methylamine group, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-difluorophenyl)-3-methoxy-N-methylpropan-2-amine typically involves multiple steps, starting with the preparation of the difluorophenyl intermediate. One common method involves the reaction of 2,4-difluorobenzaldehyde with a suitable amine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and catalysts like potassium carbonate or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-difluorophenyl)-3-methoxy-N-methylpropan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halides, thiols.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, reduced amine derivatives, and substituted phenyl derivatives.
Scientific Research Applications
1-(2,4-difluorophenyl)-3-methoxy-N-methylpropan-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4-difluorophenyl)-3-methoxy-N-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit cytochrome P450 enzymes, affecting the synthesis of essential biomolecules .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A widely used antifungal drug with a similar difluorophenyl group.
Voriconazole: Another antifungal agent with structural similarities to 1-(2,4-difluorophenyl)-3-methoxy-N-methylpropan-2-amine.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and methylamine groups provide versatility in chemical reactions and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C11H15F2NO |
|---|---|
Molecular Weight |
215.24 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)-3-methoxy-N-methylpropan-2-amine |
InChI |
InChI=1S/C11H15F2NO/c1-14-10(7-15-2)5-8-3-4-9(12)6-11(8)13/h3-4,6,10,14H,5,7H2,1-2H3 |
InChI Key |
VOPKICKDORISFL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CC1=C(C=C(C=C1)F)F)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


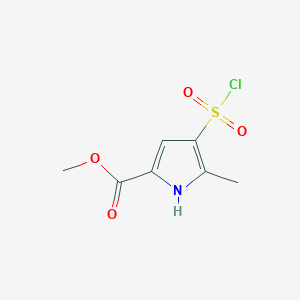
![1-Methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B13558978.png)
![2-(bromomethyl)-5-oxaspiro[3.5]nonane,Mixtureofdiastereomers](/img/structure/B13558982.png)

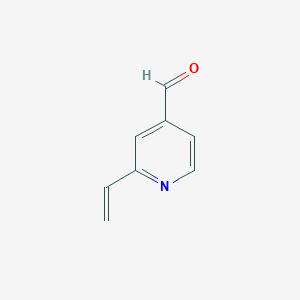
![2-[4-(Trifluoromethyl)phenyl]pyrazole-3-carbaldehyde](/img/structure/B13558989.png)
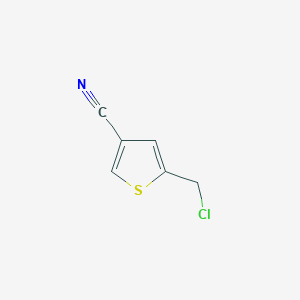
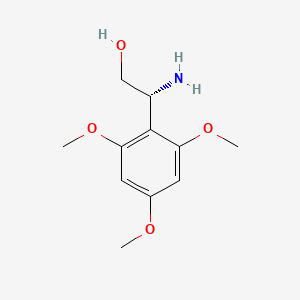
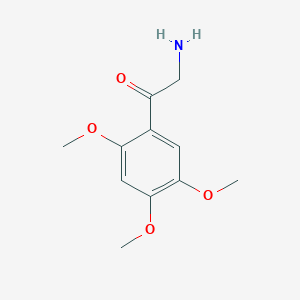
![5-fluoro-2-[1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamido]benzoic acid](/img/structure/B13559007.png)
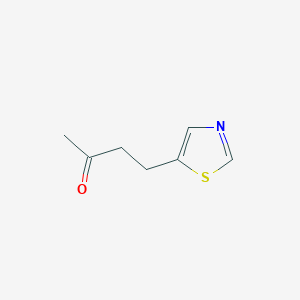
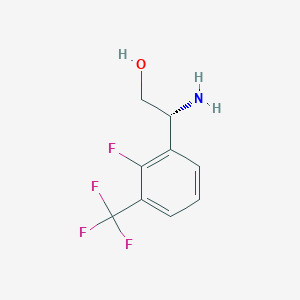
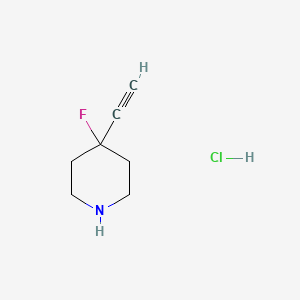
![6-[2-(1-Amino-3-phenylpropan-2-yl)piperidine-1-carbonyl]-2-methyl-2,3,4,5-tetrahydropyridazin-3-one hydrochloride](/img/structure/B13559042.png)
